molecular formula C13H25ClO B093126 Tridecanoyl chloride CAS No. 17746-06-4

Tridecanoyl chloride

Cat. No.: B093126
CAS No.: 17746-06-4
M. Wt: 232.79 g/mol
InChI Key: FJRPWCNFWGBGOF-UHFFFAOYSA-N
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Description

Tridecanoyl chloride, also known as tridecanoic acid chloride, is an organic compound with the molecular formula CH₃(CH₂)₁₁COCl. It is a member of the fatty acid chlorides family and is primarily used as an intermediate in organic synthesis. This compound is characterized by its long aliphatic chain and reactive acyl chloride group, making it a valuable reagent in various chemical reactions.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Tridecanoyl chloride are not well-studied. As an acyl chloride, it is highly reactive and can participate in various biochemical reactions. It can interact with proteins, enzymes, and other biomolecules through acylation reactions, forming covalent bonds

Cellular Effects

The cellular effects of this compound are not well-documented. Due to its reactivity, it could potentially influence cell function by modifying proteins and other biomolecules. This could impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. As an acyl chloride, it could potentially exert its effects at the molecular level through acylation reactions, leading to modifications of biomolecules. This could result in changes in gene expression, enzyme inhibition or activation, and alterations in the structure and function of proteins

Metabolic Pathways

As an acyl chloride, it could potentially be involved in acylation reactions, interacting with enzymes and cofactors

Transport and Distribution

Given its reactivity, it could potentially interact with transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

Given its potential to modify proteins and other biomolecules, it could potentially be directed to specific compartments or organelles within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

Tridecanoyl chloride can be synthesized through the reaction of tridecanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction typically occurs under reflux conditions, where the carboxylic acid group of tridecanoic acid is converted into the acyl chloride group. The general reaction is as follows:

CH₃(CH₂)₁₁COOH+SOCl₂CH₃(CH₂)₁₁COCl+SO₂+HCl\text{CH₃(CH₂)₁₁COOH} + \text{SOCl₂} \rightarrow \text{CH₃(CH₂)₁₁COCl} + \text{SO₂} + \text{HCl} CH₃(CH₂)₁₁COOH+SOCl₂→CH₃(CH₂)₁₁COCl+SO₂+HCl

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the continuous addition of tridecanoic acid to a reactor containing thionyl chloride or oxalyl chloride, followed by distillation to purify the product. The reaction is carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tridecanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form tridecanoic acid and hydrochloric acid.

    Reduction: It can be reduced to tridecanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild conditions.

    Hydrolysis: Typically carried out in aqueous or basic conditions.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Tridecanoic Acid: Formed by hydrolysis.

    Tridecanol: Formed by reduction.

Scientific Research Applications

Tridecanoyl chloride is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis to introduce the tridecanoyl group into molecules.

    Biology: Employed in the synthesis of lipids and fatty acid derivatives for biological studies.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of tridecanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific nucleophile and reaction conditions. For example, in the formation of esters, the hydroxyl group of an alcohol attacks the carbonyl carbon of this compound, resulting in the formation of an ester linkage.

Comparison with Similar Compounds

Similar Compounds

    Dodecanoyl Chloride: Similar structure with one less carbon atom.

    Tetradecanoyl Chloride: Similar structure with one more carbon atom.

    Hexadecanoyl Chloride: Longer chain fatty acid chloride.

Uniqueness

Tridecanoyl chloride is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its reactivity and applications may differ slightly from other fatty acid chlorides due to the specific length of its aliphatic chain.

Biological Activity

Tridecanoyl chloride, also known as tridecanoic acid chloride, is an organic compound with the molecular formula CH₃(CH₂)₁₁COCl. It belongs to the family of fatty acid chlorides and is primarily used as an intermediate in organic synthesis. This compound exhibits significant biological activity, particularly through its derivatives, which can influence various biological processes.

This compound is synthesized by the reaction of tridecanoic acid with thionyl chloride. The general reaction can be summarized as follows:

Tridecanoic Acid+Thionyl ChlorideTridecanoyl Chloride+SO2+HCl\text{Tridecanoic Acid}+\text{Thionyl Chloride}\rightarrow \text{this compound}+\text{SO}_2+\text{HCl}

This synthesis method is efficient and yields this compound without the need for extensive purification processes. The compound is characterized by its long aliphatic chain, which contributes to its hydrophobic properties, making it a valuable reagent in various chemical reactions.

Biological Activity

This compound exhibits biological activity primarily through its derivatives, which can significantly affect cellular functions. Key areas of biological activity include:

  • Membrane Fluidity : Compounds modified with tridecanoyl groups can alter membrane fluidity, impacting protein localization and function within cellular membranes. This modification plays a crucial role in cellular signaling pathways and membrane interactions.
  • Protein Myristoylation : this compound is involved in the myristoylation process, where fatty acids are attached to proteins. This modification is essential for the proper localization and function of many signaling proteins, influencing various cellular processes, including growth and differentiation.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound and its derivatives:

  • Impact on Protein Localization : Research has shown that the introduction of tridecanoyl groups into proteins can enhance their membrane association, which is critical for their function in signaling pathways. For instance, studies indicate that proteins with attached tridecanoyl groups exhibit altered localization patterns compared to their unmodified counterparts.
  • Antimicrobial Activity : this compound derivatives have been studied for their antimicrobial properties. For example, compounds derived from this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disruption of bacterial cell membranes, leading to cell lysis .
  • Toxicological Studies : Investigations into the toxicological profile of this compound reveal that while it exhibits beneficial biological activities, excessive exposure can lead to cytotoxic effects in certain cell lines. For instance, cytotoxicity assays indicate that high concentrations may impair cellular viability, emphasizing the need for careful handling in laboratory settings .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other fatty acid chlorides:

Compound Molecular Formula Biological Activity Synthesis Method
This compoundCH₃(CH₂)₁₁COClMembrane fluidity alteration, myristoylationReaction of tridecanoic acid with thionyl chloride
Myristoyl ChlorideCH₃(CH₂)₁₃COClSimilar to tridecanoyl but with different chain lengthSimilar synthesis method
Lauryl ChlorideCH₃(CH₂)₁₁COClAntimicrobial activitySimilar synthesis method

Properties

IUPAC Name

tridecanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRPWCNFWGBGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066259
Record name Tridecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17746-06-4
Record name Tridecanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17746-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridecanoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017746064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridecanoyl chloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tridecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a benzene solution containing 5.0 g (0.023 mol) of tridecanoic acid was added 25 g of thionyl chloride, followed by refluxing for 5 hours. The excess of thionyl chloride and benzene were removed by distillation to obtain tridecanoyl chloride.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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